REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][OH:8].I[CH2:11][CH3:12]>CCCCCC.C1COCC1>[CH2:11]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:9])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on alumina with 10% 2-propanol in hexane
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |